![molecular formula C28H22N4O2 B12044737 3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044737.png)
3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1-naphtylméthoxy)phényl]-N’-[(E)-phénylméthylidène]-1H-pyrazole-5-carbohydrazide est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé est caractérisé par la présence d'un groupe naphtylméthoxy, d'un groupe phénylméthylidène et d'un cycle pyrazole, qui contribuent à son comportement chimique distinct.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 3-[2-(1-naphtylméthoxy)phényl]-N’-[(E)-phénylméthylidène]-1H-pyrazole-5-carbohydrazide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une méthode courante implique la réaction de la 2-(1-naphtylméthoxy)benzaldéhyde avec l'hydrate d'hydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite mis à réagir avec la phénylhydrazine et un catalyseur approprié dans des conditions contrôlées pour produire le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[2-(1-naphtylméthoxy)phényl]-N’-[(E)-phénylméthylidène]-1H-pyrazole-5-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, ce qui conduit à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium, ce qui conduit à la formation de dérivés réduits.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le 3-[2-(1-naphtylméthoxy)phényl]-N’-[(E)-phénylméthylidène]-1H-pyrazole-5-carbohydrazide a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 3-[2-(1-naphtylméthoxy)phényl]-N’-[(E)-phénylméthylidène]-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(2-méthoxy-1-naphtyl)-N’-[(E)-(3-phénoxyphényl)méthylidène]-1H-pyrazole-5-carbohydrazide
- 3-(2-méthoxy-1-naphtyl)-N’-[(E)-[4-(méthylsulfanyl)phényl]méthylidène]-1H-pyrazole-5-carbohydrazide
Unicité
Le 3-[2-(1-naphtylméthoxy)phényl]-N’-[(E)-phénylméthylidène]-1H-pyrazole-5-carbohydrazide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Ses caractéristiques structurales permettent des interactions spécifiques avec les cibles moléculaires, ce qui en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C28H22N4O2 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-3-[2-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H22N4O2/c33-28(32-29-18-20-9-2-1-3-10-20)26-17-25(30-31-26)24-15-6-7-16-27(24)34-19-22-13-8-12-21-11-4-5-14-23(21)22/h1-18H,19H2,(H,30,31)(H,32,33)/b29-18+ |
Clé InChI |
JDXDRENCXAYJAR-RDRPBHBLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54 |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


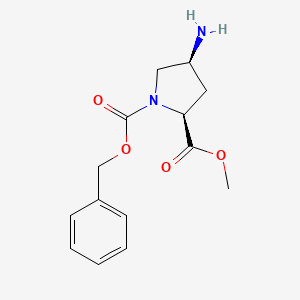
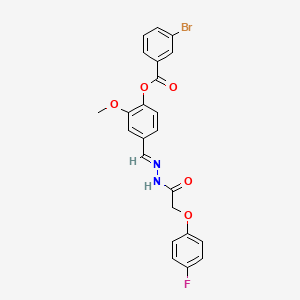



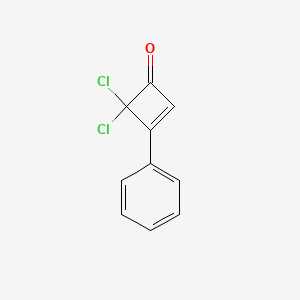
![4-bromobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12044694.png)
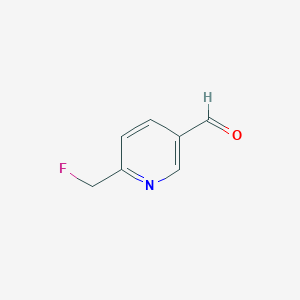

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044703.png)
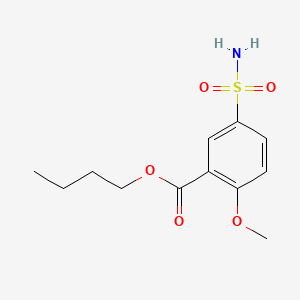
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12044722.png)
![3-(4-fluorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044731.png)

